N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide” consists of a benzyl group attached to a 4-chloro-2-cyano-3-hydroxybut-2-enamide moiety. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
“N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide” has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data .Scientific Research Applications
- N-benzyl-4-chloro-5-sulfamoylanthranilic acid, a sulfonamide derivative, is an organic building block that is employed in organic synthesis .
- Second-order non-centrosymmetric nonlinear optical (NLO) N-benzyl-3-nitroaniline (NB3N) single crystals are auspiciously developed by slow evaporation solution growth synthesis method .
- The synthesized NB3N crystal belongs to the monoclinic crystal system with P2 1 space group . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .
- The SHG efficiency of the NB3N material is about 2.5 times greater than that of the KDP material . So synthesized NB3N single crystals were highly NLO material .
Organic Synthesis
Nonlinear Optics
Electro-Optic Effects
Safety And Hazards
The safety and hazards associated with “N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide” are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .
properties
IUPAC Name |
(Z)-N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-6-11(16)10(7-14)12(17)15-8-9-4-2-1-3-5-9/h1-5,16H,6,8H2,(H,15,17)/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFRVQOQOZWHCF-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=C(CCl)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C(/CCl)\O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-chloro-2-cyano-3-hydroxybut-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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